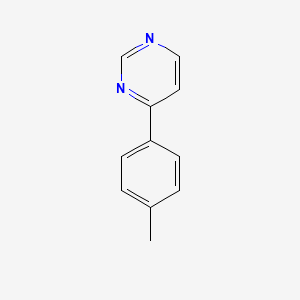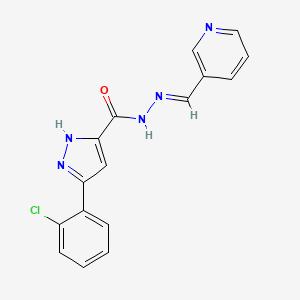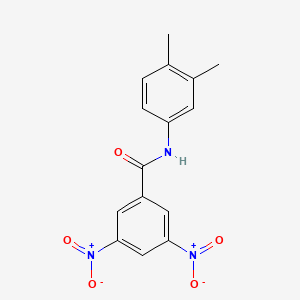
Pyrimidine, 4-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-(4-metilfenil)pirimidina es un derivado de la pirimidina, un compuesto orgánico aromático heterocíclico similar al benceno y la piridina, que contiene dos átomos de nitrógeno en las posiciones 1 y 3 del anillo de seis miembros. Los derivados de la pirimidina son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la 4-(4-metilfenil)pirimidina generalmente implica la reacción de 4-metilbenzaldehído con urea y acetoacetato de etilo en condiciones básicas. La reacción procede a través de un proceso de ciclación para formar el anillo de pirimidina .
Métodos de producción industrial: La producción industrial de derivados de pirimidina a menudo implica procesos de síntesis de varios pasos que incluyen el uso de catalizadores y condiciones de reacción optimizadas para lograr altos rendimientos y pureza. El uso de la síntesis asistida por microondas y las condiciones sin disolventes son algunas de las técnicas modernas empleadas para mejorar la eficiencia y reducir el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones: La 4-(4-metilfenil)pirimidina experimenta varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Gas hidrógeno, catalizador de paladio.
Sustitución: Halógenos, agentes alquilantes.
Productos principales formados:
Oxidación: Óxidos de pirimidina.
Reducción: Derivados de pirimidina reducidos.
Sustitución: Derivados de pirimidina halogenados o alquilados.
Aplicaciones Científicas De Investigación
La 4-(4-metilfenil)pirimidina tiene varias aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de la 4-(4-metilfenil)pirimidina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así su función. Esta inhibición puede conducir a varios efectos biológicos, incluida la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas . Las vías involucradas pueden incluir la inhibición de la cinasa, el arresto del ciclo celular y la modulación de las vías de señalización .
Compuestos similares:
- Pirazolo[3,4-d]pirimidina
- Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina
Comparación: La 4-(4-metilfenil)pirimidina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con otros derivados de pirimidina, puede exhibir diferentes perfiles de reactividad y actividad biológica. Por ejemplo, los derivados de pirazolo[3,4-d]pirimidina son conocidos por su potente actividad inhibitoria de CDK2, que es un objetivo para el tratamiento del cáncer . En contraste, la 4-(4-metilfenil)pirimidina puede tener diferentes objetivos enzimáticos y aplicaciones terapéuticas .
Comparación Con Compuestos Similares
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: Pyrimidine, 4-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit different reactivity and biological activity profiles. For instance, pyrazolo[3,4-d]pyrimidine derivatives are known for their potent CDK2 inhibitory activity, which is a target for cancer treatment . In contrast, Pyrimidine, 4-(4-methylphenyl)- may have different enzyme targets and therapeutic applications .
Propiedades
Número CAS |
99984-58-4 |
|---|---|
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-6-7-12-8-13-11/h2-8H,1H3 |
Clave InChI |
ANPZNGHHASMJLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-bromophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989858.png)

![7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11989866.png)
![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11989874.png)

![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)


![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)
![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989928.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)

